3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylpyridazinyl group, a piperidinyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the tert-butylpyridazinyl intermediate: This step involves the reaction of tert-butylamine with a pyridazine derivative under controlled conditions.
Synthesis of the piperidinyl intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Coupling of intermediates: The tert-butylpyridazinyl and piperidinyl intermediates are coupled using a suitable coupling reagent.
Formation of the oxadiazole ring: The final step involves the cyclization reaction to form the oxadiazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1H-indazole
- **tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
3-Tert-butyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-13-19-16(22-25-13)11-23-9-7-14(8-10-23)12-24-17-6-5-15(20-21-17)18(2,3)4/h5-6,14H,7-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFHYGLBAKSXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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